

# [D-Ala2]-Met-Enkephalinamide: A Technical Overview of its Biological Properties

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## Compound of Interest

Compound Name: *H-Tyr-D-Ala-Gly-Phe-Met-NH2*

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## Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analogue of the endogenous opioid peptide Met-enkephalin, has been a subject of significant research due to its potent and long-lasting analgesic properties. The substitution of a D-alanine residue at the second position confers resistance to enzymatic degradation, enhancing its *in vivo* activity compared to its natural counterpart. This technical guide provides an in-depth overview of the biological properties of DAME, focusing on its receptor binding, signaling mechanisms, and physiological effects.

## Receptor Binding Affinity

[D-Ala2]-Met-Enkephalinamide exerts its effects primarily through interaction with opioid receptors. While specific quantitative binding data ( $K_i$  or  $IC_{50}$  values) for DAME across all opioid receptor subtypes ( $\mu$ ,  $\delta$ ,  $\kappa$ ) is not consistently reported in publicly available literature, studies indicate that it binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin[1]. Competitive displacement studies using radiolabeled [D-

[D-Ala<sup>2</sup>,Met<sup>5</sup>]enkephalinamide have shown biphasic curves, suggesting interaction with multiple opioid receptor sites.

Table 1: Opioid Receptor Binding Profile of [D-Ala<sup>2</sup>]-Met-Enkephalinamide

Receptor Subtype	Radioligand	Tissue Source	Binding Affinity (K <sub>i</sub> )	Citation(s)
μ (mu)	Not specified	Rat Brain	Not explicitly quantified	[1]
δ (delta)	Not specified	Rat Brain	Not explicitly quantified	
κ (kappa)	Not specified	Rat Brain	Not explicitly quantified	

Note: While precise K<sub>i</sub> values are not readily available in the cited literature, the compound is consistently described as a potent opioid agonist.

## In Vitro and In Vivo Activity

The biological activity of DAME has been characterized in various in vitro and in vivo models, demonstrating its potent opioid agonist effects.

### In Vitro Activity: Inhibition of Neurotransmitter Release

In primary cultures of sensory neurons, DAME has been shown to inhibit the evoked release of substance P, a key neurotransmitter in pain signaling. This inhibitory action is a hallmark of opioid receptor activation and contributes to its analgesic effect. The action of DAME is blocked by the opioid receptor antagonist naloxone.

### In Vivo Activity: Analgesia

Intravenous and intracerebroventricular administration of DAME produces profound and long-lasting analgesia in rodent models. A commonly used assay to quantify this effect is the tail-flick test.

Table 2: Analgesic Effect of [D-Ala<sup>2</sup>]-Met-Enkephalinamide in the Tail-Flick Test

Animal Model	Route of Administration	Dose Range	Observed Effect	Citation(s)
Rat	Intravenous	Not explicitly quantified	Dose-dependent inhibition of the tail-flick reflex	[2]
Rat	Microinjection into brain	5 to 10 micrograms	Profound, long-lasting, morphine-like analgesia	[1]

Note: Specific dose-response data and ED<sub>50</sub> values from these studies are not detailed in the provided abstracts.

## Physiological Effects

Beyond its analgesic properties, DAME elicits a range of physiological responses mediated by the central and peripheral nervous systems.

## Cardiovascular and Autonomic Effects

Intravenous administration of DAME in rats has been shown to induce hypotension and bradycardia[2]. These effects are significantly attenuated by anesthesia. The compound also causes initial decreases in arterial blood flow and increases in vascular resistance in mesenteric, renal, and hindquarter vascular beds, with these parameters generally returning to baseline levels quickly. Furthermore, DAME can induce inhibition of renal sympathetic nerve activity.

## Pituitary-Adrenocortical Secretion

Systemic administration of DAME in rats leads to biphasic effects on plasma ACTH and corticosterone levels, with an initial increase followed by a decrease. These effects are preventable by pretreatment with the opioid antagonist naltrexone, indicating they are mediated by opioid receptors.

## Other Reported Effects

- **Bile Flow:** Intracisternal administration of DAME in rats has been associated with a dose-related decrease in bile flow, an effect that is also blocked by naloxone.
- **Delayed Response:** In squirrel monkeys, DAME has shown effects on cognitive functions, enhancing performance in a delayed response task at certain delays and doses, while impairing it at others.

## Experimental Protocols

### Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a test compound like DAME to opioid receptors using a competitive radioligand binding assay.

#### Materials:

- **Receptor Source:** Homogenates of rat brain tissue or cell membranes from cell lines expressing specific opioid receptor subtypes (e.g., CHO-hMOR).
- **Radioligand:** A tritiated opioid receptor ligand with high affinity and selectivity for the receptor of interest (e.g., [<sup>3</sup>H]DAMGO for  $\mu$ -receptors, [<sup>3</sup>H]DPDPE for  $\delta$ -receptors).
- **Test Compound:** [D-Ala<sup>2</sup>]-Met-Enkephalinamide.
- **Non-specific Binding Control:** A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., naloxone).
- **Assay Buffer:** Typically 50 mM Tris-HCl, pH 7.4, containing MgCl<sub>2</sub>.
- **Wash Buffer:** Ice-cold assay buffer.
- **Filtration Apparatus:** Glass fiber filters and a cell harvester.
- **Scintillation Counter:** For quantifying radioactivity.

#### Procedure:

- **Membrane Preparation:** Thaw frozen brain tissue or cell pellets on ice. Homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet

in fresh assay buffer. Determine the protein concentration.

- **Assay Setup:** In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of DAME).
- **Incubation:** Add the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- **Termination:** Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DAME. Determine the IC<sub>50</sub> value (the concentration of DAME that inhibits 50% of specific binding) using non-linear regression. Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_D))$ , where [L] is the concentration of the radioligand and K<sub>D</sub> is its dissociation constant.

## Tail-Flick Analgesia Assay

This protocol describes a standard method for assessing the analgesic effects of compounds in rodents.

Materials:

- **Animals:** Rats or mice.
- **Tail-Flick Apparatus:** A device that applies a focused beam of radiant heat to the animal's tail and records the latency to tail withdrawal.
- **Test Compound:** [D-Ala<sup>2</sup>]-Met-Enkephalinamide dissolved in a suitable vehicle.

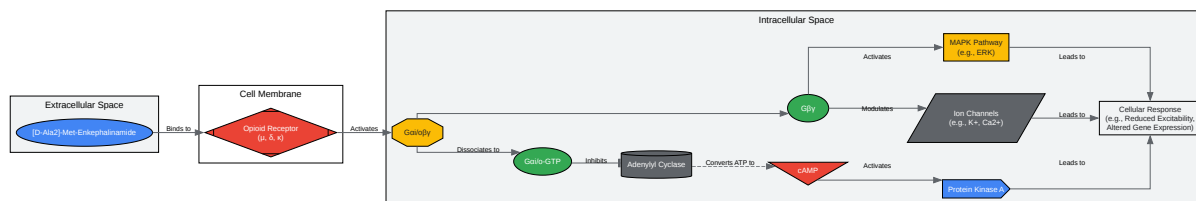
- Vehicle Control: The solvent used to dissolve the test compound.
- Positive Control: A known analgesic such as morphine.

#### Procedure:

- Acclimation: Acclimate the animals to the testing environment and the restraining device to minimize stress-induced variability.
- Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. This is the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set (e.g., 10-15 seconds) to prevent tissue damage.
- Drug Administration: Administer DAME, vehicle, or a positive control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).
- Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as:  $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$ . Dose-response curves can be generated to determine the ED<sub>50</sub> value.

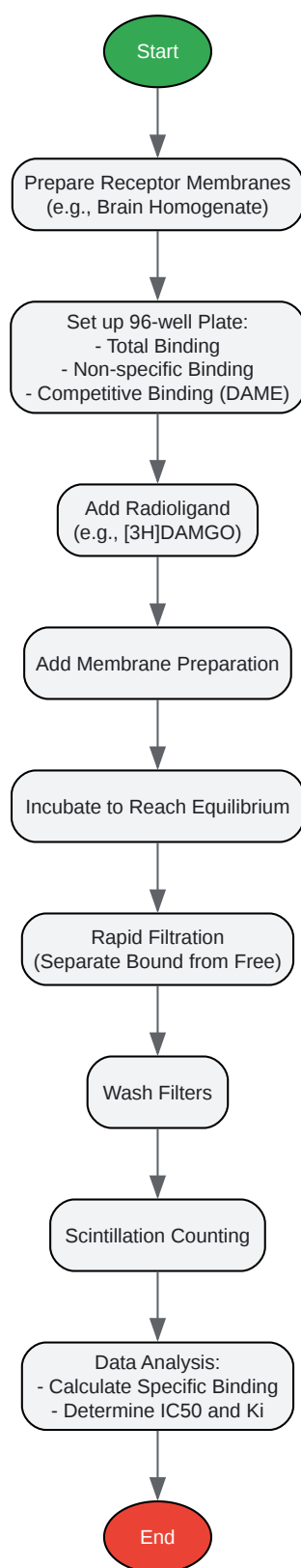
## Signaling Pathways

[D-Ala<sup>2</sup>]-Met-Enkephalinamide, as an opioid agonist, activates G-protein coupled receptors (GPCRs), primarily those coupled to inhibitory G proteins (G<sub>ai/o</sub>). This initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological effects.



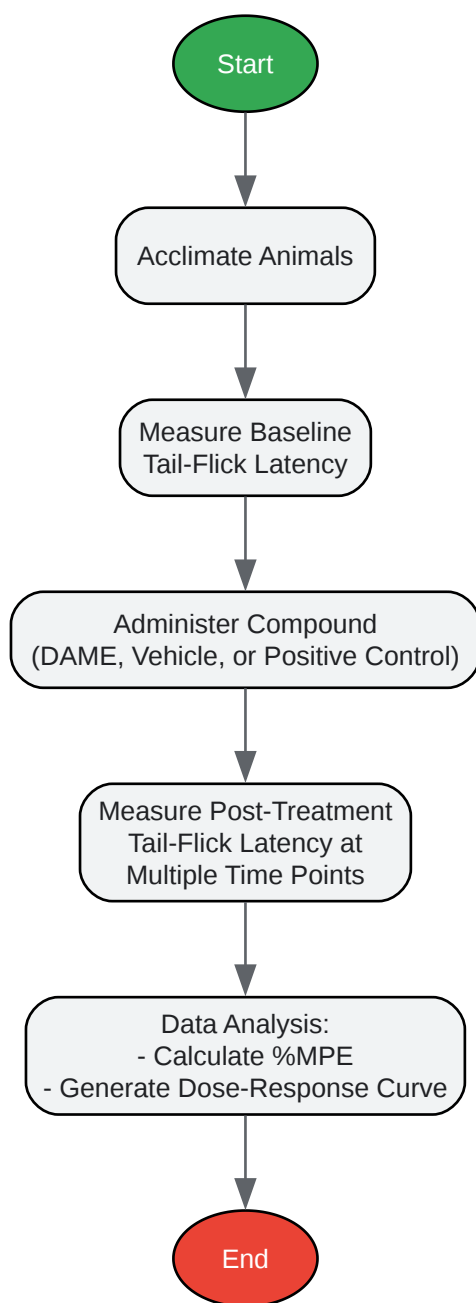
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Caption: G-protein coupled opioid receptor signaling pathway activated by [D-Ala2]-Met-Enkephalinamide.



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Caption: Experimental workflow for a competitive radioligand binding assay.



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Caption: Experimental workflow for the tail-flick analgesia assay.

## Conclusion

[D-Ala2]-Met-Enkephalinamide is a potent, enzymatically stable opioid agonist with significant analgesic properties and a range of physiological effects. Its actions are mediated through the activation of opioid receptors, leading to the modulation of intracellular signaling pathways.

While its high potency is well-established, further quantitative studies to precisely define its binding affinities for different opioid receptor subtypes would be valuable for a more complete understanding of its pharmacological profile and for guiding the development of novel therapeutics.

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## References

- 1. (D-Ala<sup>2</sup>)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [D-Ala<sup>2</sup>]-methionine enkephalinamide (DALA): characterization of antinociceptive, cardiovascular, and autonomic nervous system actions in conscious and pentobarbital-anesthetized rats - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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